molecular formula C6H4N4O B13101711 Pyrimido[5,4-C]pyridazin-8(7H)-one CAS No. 21147-71-7

Pyrimido[5,4-C]pyridazin-8(7H)-one

Cat. No.: B13101711
CAS No.: 21147-71-7
M. Wt: 148.12 g/mol
InChI Key: WDWGAKMANCYRIX-UHFFFAOYSA-N
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Description

Pyrimido[5,4-c]pyridazin-8(5H)-one is a heterocyclic compound that belongs to the class of pyridazines It is characterized by a fused ring system consisting of a pyrimidine ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-c]pyridazin-8(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4,5,6-triphenylpyridazine with malonic acid in the presence of phosphoryl chloride . This reaction leads to the formation of the fused heterocyclic system with a bridgehead nitrogen atom.

Industrial Production Methods

While specific industrial production methods for pyrimido[5,4-c]pyridazin-8(5H)-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-c]pyridazin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of pyrimido[5,4-c]pyridazin-8(5H)-one include malonic acid, phosphoryl chloride, and various nucleophiles such as piperazine and diethanolamine . Reaction conditions often involve the use of solvents like ethanol and the application of heat to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of pyrimido[5,4-c]pyridazin-8(5H)-one depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex fused heterocycles .

Scientific Research Applications

Pyrimido[5,4-c]pyridazin-8(5H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrimido[5,4-c]pyridazin-8(5H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrimido[5,4-c]pyridazin-8(5H)-one can be compared with other similar compounds, such as:

The uniqueness of pyrimido[5,4-c]pyridazin-8(5H)-one lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for various applications.

Biological Activity

Pyrimido[5,4-C]pyridazin-8(7H)-one is a heterocyclic compound that has garnered interest in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C6_6H5_5N5_5
  • Molecular Weight: 147.14 g/mol
  • IUPAC Name: Pyrimido[5,4-c]pyridazin-8-amine
  • InChI Key: SYHKBYRKGDPOCW-UHFFFAOYSA-N

These properties are crucial for understanding the compound's interactions in biological systems.

Biological Activities

This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects. A study highlighted that certain derivatives showed activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been explored for its anticancer potential. Notably, a derivative demonstrated remarkable inhibitory activity against CD73, an enzyme linked to immunosuppression in tumors. This compound was shown to significantly inhibit tumor growth in a mouse model of triple-negative breast cancer, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition: Some derivatives inhibit enzymes involved in inflammatory processes and cell proliferation pathways. For example, the inhibition of CD73 leads to enhanced antitumor immunity by increasing the infiltration of immune cells into tumors .
  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions that alter its structure and enhance its biological activity. This is particularly relevant in the synthesis of more potent derivatives with improved pharmacological profiles .

Case Study 1: Antitumor Activity

A specific derivative of this compound was tested in vivo for its anticancer efficacy. In a study involving mice with implanted tumors, administration of this compound resulted in a tumor growth inhibition (TGI) rate of 73.6% at a dosage of 50 mg/kg. This underscores the compound's potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing various derivatives of this compound and evaluating their antimicrobial properties. Several compounds exhibited micromolar activity against multiple cancer cell lines, indicating broad-spectrum efficacy against both bacterial and cancerous cells .

Summary Table of Biological Activities

Activity TypeTarget/EffectReference
AntimicrobialVarious bacterial strains
AnticancerCD73 inhibition; tumor growth suppression
Enzyme InhibitionInflammatory pathways

Properties

CAS No.

21147-71-7

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

7H-pyrimido[5,4-c]pyridazin-8-one

InChI

InChI=1S/C6H4N4O/c11-6-5-4(7-3-8-6)1-2-9-10-5/h1-3H,(H,7,8,11)

InChI Key

WDWGAKMANCYRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1N=CNC2=O

Origin of Product

United States

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